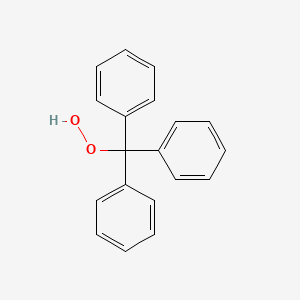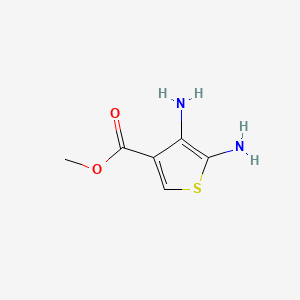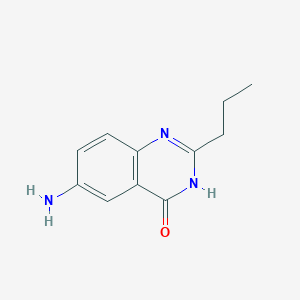![molecular formula C30H30O7 B13897360 [2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)
[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose is a complex organic compound with the molecular formula C30H30O7 It is characterized by its unique structure, which includes an acetyl group, an isopropylidene group, and a trityl group attached to a hexofuranose ring
Méthodes De Préparation
The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups on the hexofuranose ring, followed by the introduction of the acetyl, isopropylidene, and trityl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency .
Analyse Des Réactions Chimiques
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate chemistry and enzymatic reactions.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups play crucial roles in its reactivity and binding affinity. These groups can influence the compound’s ability to participate in various chemical reactions and interact with biological molecules. The pathways involved depend on the specific application and the nature of the interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose include other protected hexofuranose derivatives. These compounds share structural similarities but differ in the specific protective groups attached. For example:
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-D-arabino-hexofuranos-5-ulose: Similar structure but with a different stereochemistry.
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-xylo-hexofuranos-5-ulose: Similar structure but with a different sugar moiety. The uniqueness of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose lies in its specific combination of protective groups and its stereochemistry, which can influence its reactivity and applications
Propriétés
Formule moléculaire |
C30H30O7 |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
[2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3 |
Clé InChI |
JXQCZISQVFVWSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13897287.png)
![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)
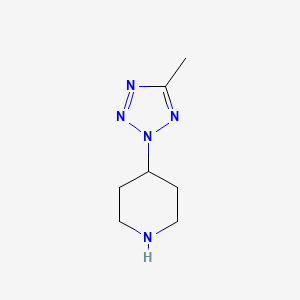
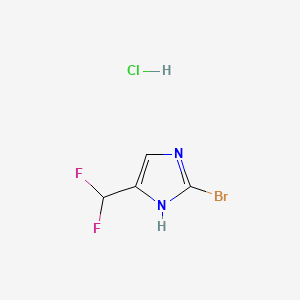

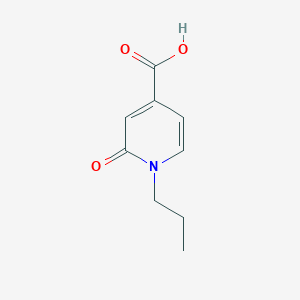
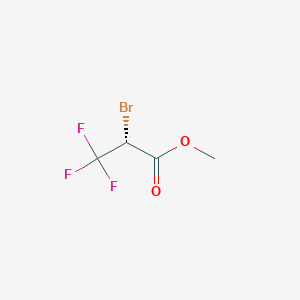
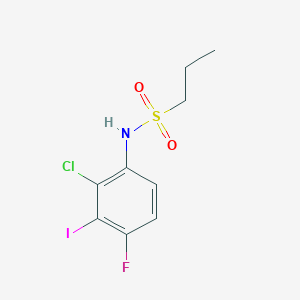
![O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate](/img/structure/B13897332.png)
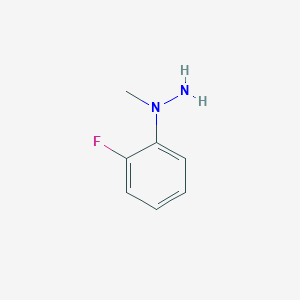
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)
